Summary: This compound is utilized in the synthesis of modified oligonucleotides with a GalNAc moiety for potential therapeutic applications against Hepatitis B Virus (HBV) .
Methods: The synthesis involves conjugating the compound to oligonucleotides, which are then used to bind specific nucleic acid targets involved in HBV replication.
Results: The modified oligonucleotides have shown efficacy in suppressing HBV replication, offering a promising avenue for treatment .
Summary: The compound serves as an intermediate in the synthesis of novel tricyclic compounds that inhibit β-secretase cleavage of APP, a process implicated in Alzheimer’s disease .
Methods: It is involved in multi-step organic syntheses to create inhibitors that can cross the blood-brain barrier and target the enzyme responsible for amyloid plaque formation.
Results: These inhibitors have demonstrated the ability to reduce amyloid beta peptides in preclinical models, suggesting potential for therapeutic use .
Summary: In organic chemistry, this compound is a precursor in the synthesis of trifluoromethylpyridines, which are key motifs in active pharmaceutical ingredients .
Methods: The process typically involves catalytic reactions under controlled conditions to introduce the trifluoromethyl group into the pyridine ring.
Results: The resulting trifluoromethylpyridines exhibit unique physicochemical properties that are valuable in the development of new pharmaceuticals .
Summary: The compound is used in the preparation of Ticagrelor, an anticoagulant medication .
Summary: It is an intermediate in the synthesis of various analytical reagents .
Methods: The compound is used in the preparation of reagents that are critical for the analysis of biological samples or chemical compounds.
Results: The synthesized reagents have improved selectivity and sensitivity for analytical applications .
Summary: This compound contributes to the development of agrochemicals containing trifluoromethyl groups, which are prevalent in modern pesticides .
Methods: It is used to create intermediates that are later incorporated into pesticides, enhancing their efficacy and stability.
Results: The use of such intermediates has led to the creation of more effective and environmentally friendly pesticides .
Summary: This compound is used in the development of antisense oligonucleotides for gene silencing applications, particularly in the study of gene function and therapeutic interventions .
Methods: The compound is incorporated into oligonucleotides that bind to mRNA, preventing translation and effectively silencing the target gene.
Results: Successful gene knockdown has been observed, providing insights into gene function and potential therapeutic targets .
1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyrrole derivatives. Its molecular formula is C10H13F3N2O5, and it has a molecular weight of approximately 298.22 g/mol. This compound features a pyrrole ring substituted with a 2-aminoethoxyethyl group and is esterified with trifluoroacetic acid, which contributes to its unique properties and potential applications in various fields .
Currently, there is no documented information regarding the mechanism of action of this specific compound in biological systems.
The chemical behavior of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate can be characterized by its reactivity as an electrophile due to the presence of the pyrrole ring. Notable reactions may include:
These reactions make it a versatile building block in organic synthesis and medicinal chemistry.
Preliminary studies suggest that 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate exhibits biological activities that may include:
Further research is essential to fully elucidate its biological profile and therapeutic potential.
Synthesis of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate typically involves multi-step organic synthesis techniques. Common methods may include:
These methods may vary based on the desired yield and purity of the final product .
The unique structure of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate lends itself to various applications:
Interaction studies involving this compound could focus on:
Such studies are crucial for advancing the understanding of its biological relevance.
Several compounds share structural similarities with 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate | 151038-94-7 | 0.75 | Contains hydrazide functionality |
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid | 7423-55-4 | 0.61 | Propanoic acid derivative |
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid | 57078-99-6 | 0.59 | Longer carbon chain |
1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride | 952292-18-1 | 0.56 | Contains a butylamine side chain |
These compounds exhibit varying degrees of similarity but differ in functional groups and potential biological activities. The unique combination of the aminoethoxyethyl group and trifluoroacetate moiety in the target compound sets it apart in terms of reactivity and potential applications .
Maleimides emerged as critical bioconjugation reagents in the mid-20th century due to their selective reactivity with thiols via Michael addition. Early derivatives focused on simple N-substituted maleimides, but advancements in linker design expanded their utility. The development of 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate reflects efforts to integrate solubilizing counterions (trifluoroacetate) and flexible spacers (ethoxyethylamino) for improved pharmacokinetics and conjugation efficiency.
Table 1: Evolution of Maleimide Derivatives
Era | Key Innovation | Example |
---|---|---|
1950s–1980s | Basic N-alkyl maleimides | N-Ethylmaleimide |
1990s–2000s | Heterobifunctional linkers | Maleimide-PEG-NHS esters |
2010s–present | Solubility-enhancing counterions | 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFA salt |
The compound’s IUPAC name, 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate, derives from its maleimide core and trifluoroacetate counterion. Key identifiers include:
Table 2: Molecular and Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 131274-17-4 | |
Molecular Formula | C₁₀H₁₃F₃N₂O₅ | |
Molecular Weight | 298.22 g/mol | |
SMILES | NCCOCCN1C(=O)C=CC1=O.O=C(O)C(F)(F)F | |
InChI | UJHVUJSQURGBAO-UHFFFAOYSA-N |
The trifluoroacetate (TFA) counterion improves solubility in polar solvents, critical for conjugation reactions in aqueous or organic media.
This compound is classified as an N-alkyl maleimide with a trifluoroacetate salt. Its structural hierarchy places it within:
Table 3: Structural Comparison with Related Derivatives
The ethoxyethylamino spacer enhances flexibility and reduces steric hindrance during conjugation.
The compound’s design addresses two limitations of traditional maleimides:
Mechanistic Insights:
Applications: